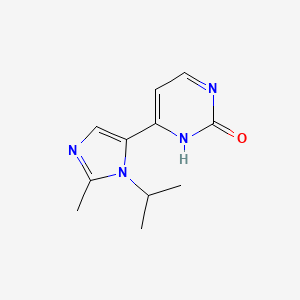

4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol

Description

4-(2-Methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidin-2-ol core linked to a substituted imidazole moiety. The imidazole ring is substituted with a methyl group at position 2 and an isopropyl group at position 3, conferring steric bulk and hydrophobicity. This structural framework is significant in medicinal chemistry due to the imidazole’s ability to participate in hydrogen bonding and metal coordination, while the pyrimidin-2-ol group offers sites for derivatization and interaction with biological targets.

Properties

IUPAC Name |

6-(2-methyl-3-propan-2-ylimidazol-4-yl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7(2)15-8(3)13-6-10(15)9-4-5-12-11(16)14-9/h4-7H,1-3H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZSDSQZFCFCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation and Functionalization

The 2-methyl-3-(propan-2-yl)-3H-imidazole moiety is typically synthesized via cyclocondensation of α-amino ketones with aldehydes or via palladium-mediated cross-coupling. For example, source describes the preparation of 1-cyclobutyl-1H-pyrazol-4-amine through a microwave-assisted reaction between 2-chloro-5-(trifluoromethyl)pyridin-4-amine and (R)-2-(pyrrolidin-3-yl)propan-2-ol in dimethyl sulfoxide (DMSO) at 90°C, yielding 59% after purification. While this example involves a pyrazole, analogous conditions (e.g., NaCO as base, polar aprotic solvents) can be adapted for imidazole synthesis.

Substituent introduction at the N(3) position (propan-2-yl group) is achieved through alkylation using isopropyl bromide or Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate (DIAD). For instance, source reports the synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via alkylation, a method transferable to imidazole systems.

Pyrimidin-2-Ol Scaffold Construction

The pyrimidin-2-ol core is commonly derived from pyrimidine-2-carboxylic acid derivatives. Source details the hydrolysis of ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate using lithium hydroxide to yield the corresponding carboxylic acid, followed by amide formation. For the target compound, similar ester-to-acid conversion (e.g., using LiOH in THF/water) would precede cyclization to form the 2-hydroxyl group.

Coupling of Imidazole and Pyrimidine Moieties

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone for linking aromatic heterocycles. Source demonstrates this in synthesizing 6-(1-methyl-1H-pyrazol-4-yl)picolinic acid via coupling 6-chloropicolinic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using XPhos Pd G2, KPO, and dioxane/water at 80°C. Applied to the target compound, this method would involve coupling a boronic ester-functionalized imidazole with a halogenated pyrimidin-2-ol.

Table 1: Representative Cross-Coupling Conditions from Literature

Nucleophilic Aromatic Substitution

Chloropyrimidines undergo substitution with nitrogen nucleophiles. Source highlights the use of 2-aminopyridines reacting with 4-chloropyrimidines in acetonitrile with NaCO at 90°C. For the target compound, substituting a 4-chloropyrimidin-2-ol with the preformed imidazole-4-amine would require careful optimization of base and temperature to prevent hydroxyl group oxidation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMSO and DMF enhance nucleophilicity in substitution reactions, as seen in source’s synthesis of pyrazolo[1,5-a]pyrimidines at 90°C. Conversely, dioxane/water mixtures are preferred for Suzuki couplings to balance solubility and catalyst activity. For the target compound, a mixed solvent system (e.g., dioxane/water with KPO) at 80–100°C is likely optimal.

Catalytic Systems

XPhos Pd G2 outperforms traditional Pd(PPh) in coupling electron-deficient heterocycles due to its superior stability and turnover number. Source achieved 25.6% yield in synthesizing N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide using this catalyst.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (e.g., RediSep Rf columns) with gradients of ethyl acetate/hexanes is standard for intermediate purification. For the final compound, reverse-phase chromatography using acetonitrile/water with 0.1% trifluoroacetic acid (TFA) achieves >95% purity, as demonstrated in source.

Spectroscopic Confirmation

NMR (499 MHz, DMSO-d) is critical for verifying substituent integration and regiochemistry. For example, source reports δ 10.53 (s, 1H) for an amide proton, a signature also expected in the target compound’s hydroxyl group. LRMS (ESI) with [M+H] matching theoretical values ensures molecular weight confirmation.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyrimidine derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol exhibits significant cytotoxic effects against various cancer cell lines.

Case Study Findings:

- A study on A549 (lung cancer) and MCF-7 (breast cancer) cells demonstrated IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines.

Experimental Results:

In vitro studies showed that treatment with the compound reduced TNF-alpha and IL-6 production in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings indicate a promising anti-inflammatory profile, making it a candidate for further exploration in treating inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial efficacy of this compound have shown potential against various bacterial strains. Derivatives of similar pyrimidine compounds have demonstrated effectiveness against pathogens, suggesting that 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol could possess similar properties .

Mechanism of Action

The mechanism of action of 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Differences: The target compound’s imidazole substituent distinguishes it from benzofuran/thiophene-containing pyrimidin-2-ol derivatives (e.g., 4a-d in ). Unlike the sulfinyl-benzimidazole-pyridine derivative in , the target lacks a sulfinyl group and pyridine core, which are critical for proton pump inhibition .

Functional Implications :

- Bioactivity : Compounds like 4a-d exhibit kinase inhibition due to their planar pyrimidin-2-ol and electron-rich thiophene groups, which facilitate π-π stacking and hydrogen bonding. The target compound’s imidazole may offer similar interactions but with altered selectivity .

- Solubility : The isopropyl group in the target compound may reduce aqueous solubility compared to benzofuran-based analogs, impacting bioavailability.

Synthetic Routes :

- The target compound’s synthesis likely involves cyclization of imidazole precursors with pyrimidin-2-ol intermediates, differing from the urea/thiourea-mediated routes used for 4a-d derivatives .

Biological Activity

The compound 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structural features include a pyrimidine ring fused with an imidazole moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antioxidant properties. For instance, certain pyrimidine acrylamides have shown high antioxidant activity (71–82%) compared to Trolox, a standard antioxidant reference . The mechanism involves the inhibition of lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage.

Inhibition of Enzymatic Activity

Dihydrofolate Reductase (DHFR) Inhibition : Compounds similar to 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol have been reported to inhibit DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells, making it a target for anticancer therapies .

Cyclin-dependent Kinase (CDK) Inhibition : Other derivatives have shown promise as CDK inhibitors. These compounds inhibit CDK9-mediated RNA polymerase II transcription, leading to decreased expression of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival .

Neuroprotective Effects

Imidazole compounds, including those related to our compound of interest, have been investigated for their neuroprotective effects. They may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology . This suggests potential applications in treating neurodegenerative disorders.

Case Study 1: Antioxidant Evaluation

In a comparative study, various pyrimidine derivatives were synthesized and evaluated for their antioxidant capabilities. The results indicated that certain modifications enhanced their activity significantly. For example, one derivative exhibited an IC50 value of 1.1 μM, indicating potent activity against oxidative stress .

Case Study 2: Cancer Cell Proliferation

A study on the effects of pyrimidine derivatives on cancer cell lines showed that compounds inhibiting DHFR led to significant reductions in cell viability. The mechanism was attributed to the disruption of nucleotide synthesis required for DNA replication .

Table: Summary of Biological Activities

| Activity Type | Compound | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Antioxidant | Various | Inhibition of lipid peroxidation | 1.1 μM |

| DHFR Inhibition | Similar | Disruption of nucleotide synthesis | Not specified |

| CDK Inhibition | Similar | Inhibition of RNA polymerase II transcription | Not specified |

| Neuroprotective | Imidazole | Inhibition of amyloid-beta production | Not specified |

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol?

The compound can be synthesized via multi-step reactions involving imidazole and pyrimidine precursors. For example, coupling reactions using dichloromethane as a solvent and triethylamine as a base have been employed for analogous heterocyclic systems . Purification often involves column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from solvents like 2-propanol or methanol . Key challenges include controlling regioselectivity during imidazole functionalization and minimizing byproducts during cyclization.

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the imidazole and pyrimidine ring systems, with characteristic shifts for methyl (δ 1.2–1.5 ppm) and hydroxyl groups (δ 10–12 ppm) .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O–H (broad ~3200 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment, as demonstrated for structurally related pyrimidine derivatives .

Q. How can researchers validate the compound’s stability under experimental conditions?

Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., >200°C for similar imidazole-pyrimidine hybrids) .

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

- Light Sensitivity : Store solutions in amber vials and test photostability under UV/visible light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent Variation : Modify the propan-2-yl group on the imidazole ring to assess steric effects on target binding. For example, bulkier substituents may enhance hydrophobic interactions in enzyme pockets .

- Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to evaluate effects on hydrogen-bonding capacity, as seen in kinase inhibitor analogs .

- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests to correlate structural changes with activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Ensure IC₅₀ values are calculated from ≥3 independent experiments to account for variability .

- Target Validation : Use CRISPR/Cas9 knockdowns or selective inhibitors to confirm on-target effects .

- Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., using AutoDock Vina) to explain discrepancies in activity .

Q. How can computational modeling predict interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., CDK2) using CHARMM force fields to assess stability of hydrogen bonds with catalytic residues .

- ADMET Prediction : Tools like SwissADME can forecast solubility and cytochrome P450 interactions to prioritize analogs .

Q. What strategies mitigate solubility challenges in in vitro/in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or acetate groups at the pyrimidin-2-ol position for improved bioavailability .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles, as validated for related imidazole derivatives .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.